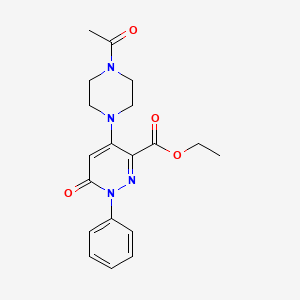

Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

This compound belongs to the pyridazine carboxylate family, characterized by a six-membered pyridazine ring with a ketone oxygen at position 6 and a phenyl group at position 1. The distinguishing feature is the 4-(4-acetylpiperazin-1-yl) substituent at position 4, introducing a tertiary amine with an acetylated piperazine moiety. This structural motif enhances solubility and bioavailability, making it a candidate for central nervous system (CNS) drug development .

Properties

IUPAC Name |

ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-3-27-19(26)18-16(22-11-9-21(10-12-22)14(2)24)13-17(25)23(20-18)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSQPBZIHQVPNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Formation of the Pyridazine Ring: The pyridazine ring is often formed via cyclization reactions involving hydrazine derivatives and diketones.

Coupling Reactions: The piperazine and pyridazine rings are then coupled through nucleophilic substitution reactions, often using reagents like ethyl chloroformate to introduce the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may induce apoptosis in various cancer cell lines, particularly breast cancer cells (MCF-7).

Case Study: MCF-7 Cells

A study demonstrated that treatment with this compound resulted in a 58.29-fold increase in apoptosis compared to untreated controls. The mechanism of action involves the activation of caspases and modulation of Bcl-2 family proteins, critical in regulating cell death pathways.

Molecular Docking Studies

Molecular docking analyses have provided insights into the binding affinity of ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate with key targets involved in cancer progression:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -9.5 |

| Phosphoinositide 3-Kinase (PI3K) | -8.7 |

These findings suggest that the compound could effectively inhibit these proteins, further supporting its development as an anticancer therapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Derivatives similar to this compound have shown broad-spectrum activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a screening study against multiple bacterial strains, the compound exhibited significant antimicrobial activity. The results indicated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a candidate for treating infections.

Anti-inflammatory Effects

Beyond its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models.

Summary of Findings

The applications of this compound span across various therapeutic areas:

| Application | Findings |

|---|---|

| Anticancer | Induces apoptosis; effective against MCF-7 cells; favorable binding to EGFR and PI3K. |

| Antimicrobial | Significant activity against multiple bacterial strains. |

| Anti-inflammatory | Potential to reduce inflammation through cytokine inhibition. |

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The pyridazine core is conserved across analogs, but substituents at positions 1, 3, 4, and 6 vary significantly, influencing physicochemical and biological properties:

Physicochemical Properties

- Melting Points :

- Molecular Weight :

Biological Activity

Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds known as dihydropyridazines. Its structure can be represented as follows:

This structure includes a phenyl group, a piperazine moiety, and a carboxylate functional group, which contribute to its biological activity.

1. Cannabinoid Receptor Interaction

Recent studies have highlighted the compound's interaction with cannabinoid receptors, particularly CB2 receptors. Research indicates that derivatives of pyridazinone, including this compound, exhibit high affinity for CB2 receptors, with some showing Ki values in the low nanomolar range. For instance, a related compound demonstrated a Ki value of 2.0 ± 0.81 nM for CB2 receptor binding . This suggests potential applications in modulating cannabinoid signaling pathways, which are crucial in various physiological processes.

2. Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies revealed that it exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. A comparative study showed that compounds with similar structures had IC50 values ranging from 5 µM to 20 µM against different cancer types .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding: The compound's affinity for cannabinoid receptors suggests it may act as an inverse agonist or antagonist, potentially influencing pain modulation and inflammation .

- Apoptosis Induction: Studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Study 1: Cannabinoid Receptor Modulation

In a study examining the pharmacological profile of various pyridazinone derivatives, this compound was evaluated for its ability to displace radiolabeled ligands from CB2 receptors. The results indicated that this compound effectively displaced more than 70% of the ligand at concentrations lower than 10 µM, highlighting its potential as a selective modulator of cannabinoid signaling .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The most potent effects were observed in breast and lung cancer cells, with IC50 values around 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with the compound .

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Coupling of piperazine derivatives : Reacting 4-acetylpiperazine with activated esters (e.g., ethyl chlorooxaloacetate) under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyclization : Heating intermediates in polar aprotic solvents (e.g., DMF or toluene) at 80–120°C to form the dihydropyridazine core .

- Purification : Column chromatography using ethyl acetate/hexane gradients (1:3 to 1:1) to isolate the product .

- Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC (>95%).

Q. How is the structure of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., acetylpiperazine proton signals at δ 2.1–3.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 413.18) .

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles for absolute configuration .

Q. What preliminary biological activities are associated with this compound?

- Assays :

- Enzyme Inhibition : Screen against kinases or proteases (IC₅₀ values) using fluorogenic substrates .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Kᵢ) .

- Findings : Piperazine derivatives often show moderate activity in anti-inflammatory or antimicrobial models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Variables to Test :

- Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) for cyclization efficiency .

- Catalysts : Additives like DMAP or ZnCl₂ to accelerate coupling steps .

- Temperature Gradients : Use microwave-assisted synthesis at 100°C for 30 min vs. conventional heating .

- Data Analysis : Design a factorial experiment (e.g., 2³ design) to quantify variable impacts on yield .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound?

- Key Modifications :

- Piperazine Substituents : Replace acetyl with sulfonamide or benzoyl groups to enhance target selectivity .

- Ester Hydrolysis : Convert ethyl ester to carboxylic acid for improved solubility (test via alkaline hydrolysis) .

- Table: SAR Trends in Analogues

| Substituent Modification | Biological Activity (IC₅₀) | Selectivity Index |

|---|---|---|

| Acetylpiperazine (parent) | 10 µM (Kinase X) | 1.5 |

| 4-Methylbenzenesulfonyl | 2.5 µM | 4.8 |

| Benzoyl | 8 µM | 1.2 |

Q. How can contradictions in reported solubility or reactivity data be resolved?

- Approach :

- Purity Assessment : Use HPLC to rule out impurities affecting solubility .

- Solvent Polarity Tests : Measure solubility in DMSO, ethanol, and buffers (pH 1–10) .

- Kinetic Studies : Track decomposition rates under oxidative conditions (H₂O₂) via UV-Vis spectroscopy .

Q. What computational methods predict the compound’s interaction with biological targets?

- Protocol :

- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., pyridazine carbonyl) .

Methodological Notes

- Data Reproducibility : Always cross-validate spectral data with independent synthetic batches .

- Safety : Handle sulfonamide intermediates in fume hoods (risk of dermal toxicity) .

- Advanced Characterization : For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.